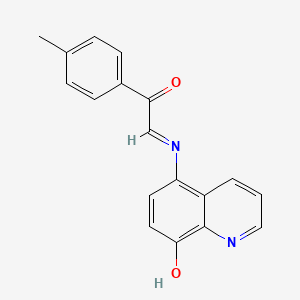
5-((p-Methylbenzoyl)methylenamino)-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((p-Methylbenzoyl)methylenamino)-8-quinolinol is a complex organic compound that belongs to the class of quinolinol derivatives This compound is characterized by the presence of a quinolinol core structure, which is substituted with a p-methylbenzoyl group and a methylenamino linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((p-Methylbenzoyl)methylenamino)-8-quinolinol typically involves a multi-step process that includes the formation of the quinolinol core, followed by the introduction of the p-methylbenzoyl group and the methylenamino linkage. One common synthetic route involves the following steps:
Formation of the Quinolinol Core: The quinolinol core can be synthesized through a cyclization reaction of appropriate precursors, such as 2-aminobenzophenone and ethyl acetoacetate, under acidic or basic conditions.
Introduction of the p-Methylbenzoyl Group: The p-methylbenzoyl group can be introduced through a Friedel-Crafts acylation reaction using p-methylbenzoyl chloride and an appropriate catalyst, such as aluminum chloride.
Formation of the Methylenamino Linkage: The methylenamino linkage can be formed through a condensation reaction between the quinolinol core and an appropriate amine, such as p-methylbenzylamine, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-((p-Methylbenzoyl)methylenamino)-8-quinolinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinolinol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, to introduce different functional groups onto the quinolinol core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinol derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: It has been investigated for its potential as a fluorescent probe for biological imaging and as a ligand for metal ion detection.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
作用機序
The mechanism of action of 5-((p-Methylbenzoyl)methylenamino)-8-quinolinol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, such as zinc and copper, and form stable complexes. This interaction can modulate the activity of metalloenzymes and other metal-dependent biological processes. Additionally, the compound’s ability to intercalate into DNA and interact with proteins can influence various cellular pathways, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
5-((p-Methylbenzoyl)methylenamino)-8-hydroxyquinoline: Similar structure with a hydroxyl group instead of a quinolinol core.
5-((p-Methylbenzoyl)methylenamino)-8-quinazolinol: Similar structure with a quinazolinol core instead of a quinolinol core.
5-((p-Methylbenzoyl)methylenamino)-8-quinoxalinol: Similar structure with a quinoxalinol core instead of a quinolinol core.
Uniqueness
5-((p-Methylbenzoyl)methylenamino)-8-quinolinol is unique due to its specific substitution pattern and the presence of both the p-methylbenzoyl group and the methylenamino linkage. This unique structure imparts distinct electronic and steric properties, which can influence its reactivity, binding affinity, and biological activity compared to similar compounds.
特性
CAS番号 |
26942-57-4 |
|---|---|
分子式 |
C18H14N2O2 |
分子量 |
290.3 g/mol |
IUPAC名 |
2-(8-hydroxyquinolin-5-yl)imino-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C18H14N2O2/c1-12-4-6-13(7-5-12)17(22)11-20-15-8-9-16(21)18-14(15)3-2-10-19-18/h2-11,21H,1H3 |
InChIキー |
OLRLYEDWHXAVAL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C=NC2=C3C=CC=NC3=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Methyl-4-[(naphthalen-1-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11838429.png)

![5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B11838441.png)






